1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a][1,4]diazepine core and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and diazepine precursors. The synthesis may involve:
Cyclization reactions: to form the diazepine ring.
Nucleophilic substitution: to introduce the azepane moiety.
Reductive amination: to link the azepane ring to the pyrrolo[1,2-a][1,4]diazepine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic hydrogenation: for reduction steps.
High-pressure reactors: to facilitate cyclization.
Automated synthesis: to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studying its interactions with biological macromolecules.
Materials Science: Exploring its properties as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Influencing signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,8,9,10-Octahydrobenzo[a]cyclooctene: Similar in structure but lacks the azepane ring.
1,5-Diphenyl-1,4-pentadien-3-one: Different core structure but shares some functional group similarities.
Uniqueness
1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one is unique due to its combination of a pyrrolo[1,2-a][1,4]diazepine core and an azepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-15(18-9-4-2-3-5-10-18)17(21)20-13-7-12-19-11-6-8-16(19)14-20/h15-16H,2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXMSUPDGINDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN2CCCC2C1)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.